molecular formula C11H13ClN2O2 B12615362 N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine CAS No. 919296-03-0

N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine

Cat. No.: B12615362
CAS No.: 919296-03-0
M. Wt: 240.68 g/mol
InChI Key: OLUSNQLOHUQXMQ-UHFFFAOYSA-N
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Description

N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro-methoxyphenyl group, a methylaziridinyl group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methoxyaniline with 2-methylaziridine in the presence of a suitable catalyst to form the intermediate. This intermediate is then treated with hydroxylamine under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine
  • **N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]amine
  • **N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydrazine

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities or chemical behaviors, making it valuable for specific research and industrial applications.

Properties

CAS No.

919296-03-0

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)-(2-methylaziridin-1-yl)methylidene]hydroxylamine

InChI

InChI=1S/C11H13ClN2O2/c1-7-6-14(7)11(13-15)8-3-4-10(16-2)9(12)5-8/h3-5,7,15H,6H2,1-2H3

InChI Key

OLUSNQLOHUQXMQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=NO)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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